3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1171591-14-2
VCID: VC5955950
InChI: InChI=1S/C9H12N2O2.2ClH/c12-9(13)4-6-10-7-8-3-1-2-5-11-8;;/h1-3,5,10H,4,6-7H2,(H,12,13);2*1H
SMILES: C1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12

3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride

CAS No.: 1171591-14-2

Cat. No.: VC5955950

Molecular Formula: C9H14Cl2N2O2

Molecular Weight: 253.12

* For research use only. Not for human or veterinary use.

3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride - 1171591-14-2

Specification

CAS No. 1171591-14-2
Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12
IUPAC Name 3-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C9H12N2O2.2ClH/c12-9(13)4-6-10-7-8-3-1-2-5-11-8;;/h1-3,5,10H,4,6-7H2,(H,12,13);2*1H
Standard InChI Key AVUSTHZUYCSDMR-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyridin-2-ylmethyl group attached to the amino nitrogen of a β-alanine (3-aminopropanoic acid) backbone, with two hydrochloride groups neutralizing the amine functionalities. The pyridine ring provides aromaticity and hydrogen-bonding capabilities, while the propanoic acid moiety introduces carboxylic acid reactivity. Key structural parameters include:

PropertyValue
IUPAC Name3-(pyridin-2-ylmethylamino)propanoic acid; dihydrochloride
SMILESC1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl
InChI KeyAVUSTHZUYCSDMR-UHFFFAOYSA-N
XLogP3Not available
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5

The crystal structure is stabilized by ionic interactions between the protonated amines and chloride ions, as well as intermolecular hydrogen bonds involving the carboxylic acid group .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a one-step nucleophilic substitution reaction between pyridin-2-ylmethylamine and a β-propanoic acid derivative, followed by hydrochloride salt formation. A representative protocol involves:

  • Reaction: Pyridin-2-ylmethylamine (1.0 equiv) reacts with methyl acrylate (1.2 equiv) in acetic acid at 70°C for 12 hours.

  • Hydrolysis: The intermediate methyl ester is saponified using aqueous potassium hydroxide (2.0 M) at 25°C.

  • Salt Formation: Treatment with hydrochloric acid (2.0 equiv) in ethanol yields the dihydrochloride salt .

StepConditionsYield
1Acetic acid, 70°C, 12 h57%
2KOH/H2_2O, 25°C, 4 h89%
3HCl/EtOH, 0°C, 1 h92%

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1). Purity is assessed using HPLC (≥98% by area normalization). The dihydrochloride form enhances solubility in polar solvents compared to the free base, though exact solubility values remain unreported .

Medicinal Chemistry Applications

Muscarinic Acetylcholine Receptor Modulation

Structurally analogous compounds, such as NN-pyrimidyl/pyridyl-2-thiazolamine derivatives, exhibit potent positive allosteric modulator (PAM) activity at the M3_3 muscarinic acetylcholine receptor (mAChR) . For example, compound 3g (Table 1) demonstrated:

  • 39-fold shift in acetylcholine EC50_{50} at 1 µM concentration .

  • Subtype selectivity: >100-fold preference for M3_3 over M1_1, M2_2, and M4_4 receptors .

CompoundM3_3 PAM Activity (-fold shift)Selectivity (M3_3/M1_1)
3g39>100
3a2385

These effects arise from sulfur–nitrogen nonbonding interactions that stabilize bioactive conformations, a feature potentially replicable in 3-[(pyridin-2-ylmethyl)amino]propanoic acid derivatives .

Biochemical Probe Development

The compound’s primary amine and carboxylic acid groups enable conjugation to fluorescent tags or solid supports, facilitating:

  • Receptor binding studies: Tagged derivatives can map ligand-binding domains.

  • Enzyme inhibition assays: Structural mimics of natural substrates probe catalytic mechanisms.

Comparative Analysis of Analogues

Structural Analogues

Modifying the pyridine ring or propanoic acid chain alters pharmacological properties:

AnalogueModificationBioactivity
3-(Pyridin-3-ylmethylamino)Pyridine meta-substitutionReduced receptor affinity
2-Methylpropanoic acidBranched chainEnhanced metabolic stability

The dihydrochloride form offers improved aqueous solubility over free bases, critical for in vitro assays .

Future Directions

Synthetic Innovations

  • Flow chemistry: Continuous synthesis could improve yield and purity.

  • Computational design: Molecular dynamics simulations may predict novel bioactive conformations .

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